The synthesis of ML402 involves several key steps that utilize advanced organic chemistry techniques. The following outlines the general methodology:
The molecular structure of ML402 can be characterized by its unique arrangement of atoms and functional groups. Key features include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the molecular structure and assess purity.
ML402 participates in a variety of chemical reactions that underscore its reactivity profile:
The kinetics of these reactions are influenced by factors such as pH, temperature, and the presence of other reactants.
The mechanism of action for ML402 involves several pathways:
The physical and chemical properties of ML402 are critical for its application:
Analytical methods such as differential scanning calorimetry can be utilized to assess thermal properties.
ML402 has several significant applications within scientific research:
ML402 (N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide) is a small-molecule activator that selectively targets the TREK subfamily of two-pore domain potassium (K2P) channels, particularly K2P2.1 (TREK-1) and K2P10.1 (TREK-2). This selectivity arises from its specific interaction with a cryptic modulator pocket located at the interface of the P1 pore helix and M4 transmembrane helix within each subunit. Structural studies reveal that ML402 binds to this pocket in a stoichiometry of two molecules per channel dimer, inducing conformational changes that stabilize the selectivity filter (SF) in an "active" state [2] [8].
Key selectivity determinants include:
Functional assays confirm ML402’s subtype selectivity. In Xenopus oocyte electrophysiology, ML402 activates TREK-1 and TREK-2 with EC50 values of 13.7 ± 7.0 μM and 5.9 ± 0.5 μM, respectively, but shows no activation of TRAAK even at 100 μM [2]. This discrimination enables precise probing of TREK-specific physiological roles in pain perception, neuroprotection, and anesthetic responses [8].
Table 1: Selectivity Profile of ML402 Across K2P Channels
K2P Channel | Subfamily | Activation by ML402 | EC50 (μM) |
---|---|---|---|
K2P2.1 (TREK-1) | TREK | Yes | 13.7 ± 7.0 |
K2P10.1 (TREK-2) | TREK | Yes | 5.9 ± 0.5 |
K2P4.1 (TRAAK) | TREK | No | >100 |
K2P3.1 (TASK-1) | TASK | No | Not tested |
The thiophene-carboxamide scaffold of ML402 provides a versatile chemical framework for optimizing K2P modulation. Key structural features governing activity and selectivity include:
Comparative studies of analogs like ML335 (N-[(2,4-dichlorophenyl)methyl]-4-(methanesulfonamido)benzamide) reveal that the thiophene ring in ML402 confers enhanced metabolic stability over benzene-based activators, as evidenced in hepatic microsome assays [7]. Molecular dynamics simulations confirm that thiophene derivatives maintain stable binding poses (>90% occupancy over 100 ns simulations) in the modulator pocket due to reduced desolvation energy [7].
ML402 exemplifies a "molecular wedge" mechanism of K2P channel allostery. By occupying a cryptic pocket behind the selectivity filter, it stabilizes the C-type gate—the principal gating site in K2P channels—in an open conformation. Structural and functional evidence reveals three interconnected allosteric effects:
This allosteric network integrates with physiological gating cues:
Table 2: Structural Elements of the K2P Modulator Pocket Targeted by ML402
Structural Element | Residues Involved | Interaction with ML402 | Functional Consequence |
---|---|---|---|
P1 pore helix | Phe134, Ser131 | π-stacking (thiophene); H-bond (carboxamide) | Restricts SF "pinching" |
M4 transmembrane helix | Lys271, Trp275 | Cation-π (thiophene); edge-face (dichlorobenzyl) | Stabilizes M4 "up" state |
SF2-M4 loop | Ala259, Gly260 | H-bond (carboxamide) | Couples SF to M4 motion |
Extracellular cap | His126 | Indirect steric effects | pH sensitivity modulation |
The "polysite pharmacology" of K2P channels allows ML402 to function alongside other modulators targeting distinct sites (e.g., norfluoxetine at the extracellular cap, RuR at the keystone site), enabling combinatorial control of channel activity [8]. This multi-site regulation underscores the potential for developing ML402-based polypharmacology strategies in channelopathy treatment.
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9